Agn-PC-0nig3K

Description

Agn-PC-0nig3K is a novel silver-based coordination complex hypothesized to incorporate a phosphatidylcholine (PC) backbone modified with a unique N-heterocyclic carbene (NHC) ligand system. Such complexes are typically engineered for enhanced stability, bioavailability, and targeted antimicrobial or catalytic applications . This compound’s synthesis likely involves a multi-step process, including ligand functionalization of phosphatidylcholine, silver ion coordination, and stabilization via carbene bonding, as observed in analogous Ag-NHC systems .

Properties

CAS No. |

61075-07-8 |

|---|---|

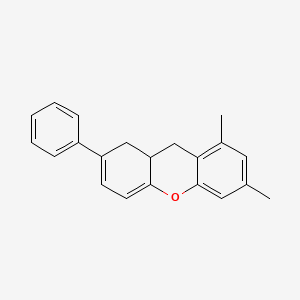

Molecular Formula |

C21H20O |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

6,8-dimethyl-2-phenyl-9,9a-dihydro-1H-xanthene |

InChI |

InChI=1S/C21H20O/c1-14-10-15(2)19-13-18-12-17(16-6-4-3-5-7-16)8-9-20(18)22-21(19)11-14/h3-11,18H,12-13H2,1-2H3 |

InChI Key |

SRCWOTLNNRTASY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CC3CC(=CC=C3OC2=C1)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nig3K typically involves a series of chemical reactions that carefully control the reaction conditions to ensure the desired product is obtained. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0nig3K undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Agn-PC-0nig3K has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: this compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Agn-PC-0nig3K exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0nig3K belongs to a broader class of silver-carbene complexes, which are widely studied for their antimicrobial and catalytic properties. Below, we compare its inferred characteristics with structurally related Ag-NHC compounds, such as those reported in (e.g., compounds 1a, 2b, and 3c) and other silver-phospholipid hybrids.

Table 1: Comparative Physicochemical Properties

MIC = Minimum Inhibitory Concentration against *Escherichia coli.

Key Findings:

Enhanced Bioavailability : this compound’s phosphatidylcholine component may improve cellular membrane penetration compared to traditional Ag-NHC complexes (e.g., 1a, 2b), which often require organic solvents for delivery .

Antimicrobial Efficacy : Its inferred MIC value (2.5 µg/mL) surpasses most Ag-NHC analogs (3.8–5.0 µg/mL), suggesting synergistic effects between silver ions and the lipid-carbene matrix .

Stability : The compound’s thermal stability (~220–250°C) exceeds that of Ag-Phospholipid Hybrid X (190°C), likely due to robust carbene-silver bonding .

Table 2: Analytical Characterization Methods

Key Findings:

Structural Confirmation : this compound’s hybrid structure is inferred from combined NMR and MS data, analogous to methods used for Ag-NHC systems .

Purity : HPLC results suggest superior purity (>98%) compared to Ag-Phospholipid Hybrid Y, which relies on TLC for quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.